(Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a benzofuran core with a phenylacrylamido group and a phenyl group attached, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Phenylacrylamido Group: The phenylacrylamido group can be introduced via amide bond formation using phenylacrylic acid and an amine derivative.
Final Coupling: The final step involves coupling the benzofuran core with the phenylacrylamido group under suitable reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the amide or phenylacrylamido groups, potentially yielding amines or reduced amide derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can take place at the benzofuran core or phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: It may be used as a ligand or catalyst in organic reactions.
Biology
Biological Activity Studies: Researchers may investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
Drug Development: The compound could be explored for its therapeutic potential in treating various diseases.
Industry
Material Science: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved might include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-phenylbenzofuran or 3-(2-benzofuranyl)acrylamide.
Phenylacrylamido Compounds: Compounds such as N-phenylacrylamide or N-(3-phenylprop-2-en-1-yl)benzamide.
Uniqueness
(Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other benzofuran or phenylacrylamido derivatives.
Properties
IUPAC Name |
N-phenyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c27-21(16-15-17-9-3-1-4-10-17)26-22-19-13-7-8-14-20(19)29-23(22)24(28)25-18-11-5-2-6-12-18/h1-16H,(H,25,28)(H,26,27)/b16-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBPOGBKKPDRGC-NXVVXOECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.